molecular formula C16H15ClO3 B8257663 Benzeneacetic acid, 5-chloro-2-(3,4-dimethylphenoxy)- CAS No. 1242015-27-5

Benzeneacetic acid, 5-chloro-2-(3,4-dimethylphenoxy)-

Cat. No.: B8257663
CAS No.: 1242015-27-5
M. Wt: 290.74 g/mol
InChI Key: TYWHVVGUPCYPQA-UHFFFAOYSA-N
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Description

Benzeneacetic acid derivatives are characterized by a phenyl ring substituted with an acetic acid moiety. The compound 5-chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid features a chlorine atom at position 5 and a 3,4-dimethylphenoxy group at position 2 on the benzene ring. These substituents confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-10-3-5-14(7-11(10)2)20-15-6-4-13(17)8-12(15)9-16(18)19/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWHVVGUPCYPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226595
Record name 5-Chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242015-27-5
Record name 5-Chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242015-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 5-chloro-2-(3,4-dimethylphenoxy)- typically involves the reaction of 5-chloro-2-hydroxybenzeneacetic acid with 3,4-dimethylphenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Benzeneacetic acid, 5-chloro-2-(3,4-dimethylphenoxy)- .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzeneacetic acid derivatives in cancer therapy. For instance, compounds similar to benzeneacetic acid, 5-chloro-2-(3,4-dimethylphenoxy)- have demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 and MDA-MB-468, which are models for triple-negative breast cancer (TNBC) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
44eMDA-MB-231180Dual inhibition of BRD4 and CK2
44eMDA-MB-468230Induces apoptosis and autophagy

Case Study: A study synthesized a series of dual-target inhibitors that included benzeneacetic acid derivatives. These compounds displayed potent anticancer activities without significant toxicity in vivo, suggesting their potential as therapeutic agents for TNBC .

Antimicrobial Properties

Benzeneacetic acid derivatives have also been evaluated for their antimicrobial efficacy. Research indicates that these compounds can disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5-Chloro-2-(3,4-dimethylphenoxy)-Mycobacterium tuberculosis< 10 µg/mL

Herbicidal Activity

Benzeneacetic acid derivatives are known for their selective herbicidal properties against various weed species while being safe for crops like cereals and dicotyledonous plants. The mechanism involves the inhibition of specific enzymatic pathways crucial for plant growth .

Case Study: A patent describes the use of benzeneacetic acid derivatives as herbicides, showcasing their effectiveness in controlling weed populations in agricultural settings without harming desirable crops .

Synthesis and Development

The synthesis of benzeneacetic acid derivatives typically involves methods such as nucleophilic substitution reactions or coupling reactions with various aromatic substrates. Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact.

Table 3: Synthetic Methods

MethodYield (%)Conditions
Nucleophilic substitution75-85Reflux in organic solvents
Coupling reactions80-90Catalyzed by palladium complexes

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 5-chloro-2-(3,4-dimethylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The biological and physicochemical profiles of benzeneacetic acid derivatives are heavily influenced by substituent type, position, and functional groups. Below is a comparative analysis:

a-Bromo-2-chlorobenzeneacetic acid (CAS 141109-25-3, 85259-19-4)
  • Substituents : Bromine at the α-position and chlorine at position 2.
  • Key Differences: The bromine atom introduces greater steric bulk and polarizability compared to the methylphenoxy group in the target compound. This may enhance electrophilic reactivity but reduce solubility in aqueous media .
Benzeneacetic acid, 3,4-dimethoxy (Homoveratric acid; CAS 93-40-3)
  • Substituents : Methoxy groups at positions 3 and 3.
  • Key Differences: Methoxy groups are electron-donating, increasing the electron density of the aromatic ring. This contrasts with the electron-withdrawing chlorine and bulky 3,4-dimethylphenoxy group in the target compound. Homoveratric acid is associated with antioxidant properties, whereas chloro-substituted derivatives may exhibit enhanced anti-inflammatory or enzyme-inhibitory effects .
3,4-Diaminobenzeneacetic acid (CAS 621-43-2)
  • Substituents: Amino groups at positions 3 and 4.
  • Key Differences: Amino groups increase polarity and hydrogen-bonding capacity, improving water solubility.
Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester (CAS 66230-04-4)
  • Substituents: Chlorine at position 4, isopropyl group at the α-position, and a cyano-phenoxyphenyl ester.
  • Key Differences: The ester and cyano groups introduce hydrolytic instability and electrophilic reactivity, respectively. The target compound lacks these functionalities, suggesting differences in metabolic pathways and stability .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
5-Chloro-2-(3,4-dimethylphenoxy)-benzeneacetic acid 5-Cl, 2-(3,4-dimethylphenoxy) C₁₆H₁₅ClO₃ Not Provided Hypothesized anti-inflammatory, EMT modulation
a-Bromo-2-chlorobenzeneacetic acid α-Br, 2-Cl C₈H₆BrClO₂ 141109-25-3 High electrophilicity, synthetic intermediate
3,4-Dimethoxybenzeneacetic acid 3-OCH₃, 4-OCH₃ C₁₀H₁₂O₄ 93-40-3 Antioxidant, metabolic studies
3,4-Diaminobenzeneacetic acid 3-NH₂, 4-NH₂ C₈H₁₀N₂O₂ 621-43-2 High polarity, potential drug intermediate
4-Chloro-α-isopropyl benzeneacetic ester 4-Cl, α-isopropyl, ester C₂₀H₂₀ClNO₃ 66230-04-4 Insecticide precursor, hydrolytic instability

Biological Activity

Benzeneacetic acid, 5-chloro-2-(3,4-dimethylphenoxy)- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzeneacetic acid derivatives. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro tests showed that it could inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

2. Anticancer Properties

Research has indicated that benzeneacetic acid derivatives can induce apoptosis in cancer cell lines. For example, studies showed that the compound effectively inhibited the proliferation of MDA-MB-231 breast cancer cells, leading to increased apoptotic cell death . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: MDA-MB-231 Cell Line

In a recent study, benzeneacetic acid was tested on MDA-MB-231 cells, where it was found to:

  • Induce apoptosis by activating caspase pathways.
  • Inhibit cell cycle progression at the G1 phase.
  • Reduce expression levels of anti-apoptotic proteins such as Bcl-2.

3. Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. This activity may be attributed to its ability to block specific pathways involved in inflammation, such as NF-kB signaling .

Table 2: Anti-inflammatory Activity Data

CytokineInhibition (%)Reference
IL-670
TNF-alpha65
IL-1β50

The biological activity of benzeneacetic acid is largely attributed to its structural features, which facilitate interactions with various biological targets:

  • Receptor Binding : The phenoxy group enhances binding affinity to cellular receptors involved in growth and inflammation.
  • Enzyme Inhibition : The carboxylic acid moiety may inhibit enzymes critical for bacterial cell wall synthesis or inflammatory mediator production.

Q & A

Q. Q1. What are the primary synthetic routes for 5-chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

  • Step 1: Coupling of 3,4-dimethylphenol with a chlorinated benzene precursor via Ullmann or nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 120°C).
  • Step 2: Acetic acid side-chain introduction using bromo- or chloroacetic acid derivatives in the presence of phase-transfer catalysts.
  • Step 3: Final purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Considerations:

  • Yield Optimization: Higher temperatures (>100°C) improve coupling efficiency but may increase side-product formation (e.g., diaryl ethers) .
  • Limitations: Steric hindrance from 3,4-dimethyl groups reduces reactivity in SNAr, necessitating longer reaction times .

Q. Q2. How can spectroscopic techniques validate the structure of 5-chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid?

Methodological Answer:

  • IR Spectroscopy:
    • Peaks:
  • ~1700 cm⁻¹: C=O stretching (carboxylic acid).
  • ~1250 cm⁻¹: C-O-C (phenoxy group).
  • ~750 cm⁻¹: C-Cl stretching .
  • NMR (¹H/¹³C):
    • ¹H:
  • δ 2.25 ppm (s, 6H: two CH₃ groups on phenoxy).
  • δ 3.65 ppm (s, 2H: CH₂ in acetic acid).
    • ¹³C: δ 174 ppm (carboxylic acid C=O).
  • Mass Spectrometry (EI-MS):
    • Base Peak: m/z 294 [M]⁺ (calculated for C₁₆H₁₅ClO₃).
    • Fragments: Loss of COOH (m/z 249) and Cl (m/z 214) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for derivatives of 5-chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid?

Methodological Answer: Contradictions often arise from:

  • Impurity Profiles: Halogenated byproducts (e.g., di- or tri-chloro derivatives) may skew bioassays. Use HPLC-PDA (C18 column, acetonitrile/water gradient) to quantify purity (>98%) .
  • Solubility Effects: Low aqueous solubility can lead to false negatives. Optimize formulations using DMSO/PEG 400 mixtures for in vitro assays.
  • Isomerism: Check for ortho vs. para substitution in synthetic batches via NOESY NMR .

Q. Q4. What computational strategies predict the reactivity of 5-chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid in nucleophilic environments?

Methodological Answer:

  • DFT Calculations (B3LYP/6-31G):*
    • Electrostatic Potential Maps: Identify electron-deficient regions (Cl substituent) prone to nucleophilic attack.
    • Activation Energy Barriers: Compare SNAr pathways for phenoxy vs. chloro substituents .
  • MD Simulations: Model solvent effects (e.g., DMF vs. THF) on reaction kinetics.

Q. Q5. How do steric effects from 3,4-dimethylphenoxy groups influence the compound’s crystallinity?

Methodological Answer:

  • XRD Analysis:
    • Packing Motifs: Dimethyl groups disrupt π-π stacking, leading to amorphous phases (broad PXRD peaks).
    • Thermal Stability: DSC shows lower melting points (~145°C) compared to non-methylated analogs (~180°C) .
  • Mitigation Strategy: Co-crystallization with succinic acid improves crystallinity (sharp peaks at 2θ = 12.5°, 18.7°) .

Methodological Guidelines

  • Synthesis: Prioritize Ullmann coupling for scalability but monitor diaryl ether byproducts via GC-MS .
  • Characterization: Combine IR, NMR, and HRMS for unambiguous structural confirmation .
  • Data Interpretation: Cross-validate computational predictions (e.g., pKa, reactivity) with experimental assays to resolve discrepancies .

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